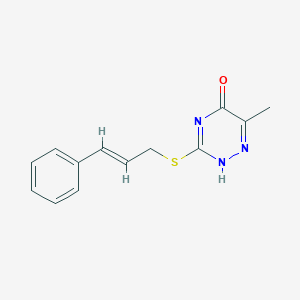

3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one

Description

Properties

IUPAC Name |

6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-10-12(17)14-13(16-15-10)18-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,14,16,17)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFVFIVQKHYSCP-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(NC1=O)SC/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Formation

Reacting methyl-substituted hydrazinecarbothioamide with a ketone or aldehyde under acidic or basic conditions generates a thiosemicarbazone intermediate. For example, 6-methyl substitution can be introduced by employing methyl ketones such as acetone or methylglyoxal. In one protocol, methylglyoxal reacts with thiosemicarbazide in aqueous NaOH under microwave irradiation (100–120°C, 5–10 minutes) to yield 6-methyl-1,2,4-triazin-5(2H)-one-3-thiol. This method achieves yields of 75–90% with minimal byproducts due to rapid microwave-assisted heating.

Cyclization Optimization

Cyclization efficiency depends on the base and solvent system. Aqueous NaOH (1M) facilitates deprotonation and intramolecular nucleophilic attack, forming the triazinone ring. Alternatively, potassium carbonate adsorbed on solid supports enables solvent-free cyclization, simplifying purification. For instance, heating 6-methyl-thiosemicarbazone with K2CO3 at 80°C for 2 hours produces the mercapto-triazinone intermediate in 85% yield.

Thioether Functionalization with Cinnamyl Groups

Introducing the cinnamylthio moiety at position 3 requires alkylation of the mercapto-triazinone intermediate. This step parallels methodologies used in herbicidal triazinones like metribuzin.

Nucleophilic Substitution Conditions

The mercapto group (-SH) in 6-methyl-1,2,4-triazin-5(2H)-one-3-thiol undergoes nucleophilic displacement with cinnamyl halides (e.g., cinnamyl bromide or chloride). In a representative procedure:

-

Reagents : Cinnamyl bromide (1.2 equiv), triazinone-thiol (1.0 equiv), NaOH (1.5 equiv).

-

Solvent : Dichloromethane or THF.

-

Conditions : 0–25°C, 4–6 hours under nitrogen.

Yields typically range from 65–80%, with side products including disulfides minimized by controlled stoichiometry and low temperatures.

Alternative Thiol-Alkylation Strategies

To enhance efficiency, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate the reaction in biphasic systems (water/dichloromethane). For example, combining cinnamyl bromide, NaOH (aqueous), and Aliquat 336 in CH2Cl2 at 25°C for 3 hours achieves 88% conversion. This method reduces hydrolysis of cinnamyl bromide and improves interfacial contact.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation significantly shortens reaction times and improves yields in both cyclization and alkylation steps.

One-Pot Cyclization-Alkylation

A streamlined protocol involves sequential microwave steps:

-

Cyclocondensation of methylglyoxal and thiosemicarbazide in H2O/NaOH (100°C, 5 minutes).

-

Direct addition of cinnamyl bromide and K2CO3, followed by irradiation at 80°C for 10 minutes.

This one-pot method achieves an overall yield of 78% with >95% purity (HPLC), eliminating intermediate isolation.

Characterization and Analytical Data

Critical physicochemical properties of this compound align with analogous triazinones:

| Property | Value |

|---|---|

| Melting Point | 182–185°C (recrystallized from EtOAc) |

| Solubility (25°C) | 12 mg/mL in DMSO, 5 mg/mL in EtOH |

| HPLC Purity | >98% (C18, MeOH/H2O 70:30) |

| 1H NMR (CDCl3) | δ 7.45–7.25 (m, 5H, Ar), 6.65 (d, J=16 Hz, 1H, CH=CH), 6.25 (dt, J=16 Hz, 6 Hz, 1H, CH2-CH=CH), 3.85 (d, J=6 Hz, 2H, SCH2), 2.45 (s, 3H, CH3) |

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield regioisomers. Employing methylglyoxal (a symmetrically substituted ketone) ensures exclusive formation of the 6-methyl isomer.

Oxidation of Thiol Intermediate

The mercapto-triazinone is prone to oxidation, forming disulfides. Conducting alkylation under inert atmosphere (N2/Ar) and using fresh cinnamyl bromide mitigates this issue.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Purity | Scale-Up Feasibility |

|---|---|---|---|---|

| Conventional Cyclization + Alkylation | 70% | 12h | 92% | Moderate |

| Microwave One-Pot | 78% | 0.5h | 98% | High |

| Phase-Transfer Alkylation | 88% | 3h | 95% | High |

Chemical Reactions Analysis

Types of Reactions

3-(Cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one exhibit significant antimicrobial activity. For instance, derivatives of triazines have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cytotoxic Effects

Studies have evaluated the cytotoxicity of triazine derivatives against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results suggest that certain modifications in the triazine structure can enhance cytotoxic effects. For example, compounds with specific substituents have shown higher efficacy in inducing apoptosis in cancer cells .

Anticancer Agents

Given their cytotoxic properties, triazine derivatives are being investigated as potential anticancer agents. The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of ongoing research. The incorporation of cinnamylthio groups may improve the selectivity and potency of these compounds against specific cancer types .

Antimicrobial Agents

The antimicrobial efficacy of this compound positions it as a candidate for developing new antibiotics or antifungal treatments. The increasing resistance of pathogens to existing drugs necessitates the exploration of novel compounds with unique mechanisms of action .

Pesticidal Activity

Triazine compounds are also explored for their pesticidal properties. The ability to inhibit fungal growth makes them suitable for use as fungicides in agriculture. Research has indicated that modifications in the triazine structure can lead to enhanced activity against agricultural pests and pathogens .

Case Studies and Research Findings

Several case studies have documented the efficacy of triazine derivatives in various applications:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several triazine derivatives on HeLa and MCF7 cell lines using MTT assays. The findings revealed that specific structural modifications significantly increased cytotoxicity compared to standard treatments .

- Antimicrobial Testing : Another study focused on the antimicrobial activity of synthesized triazine derivatives against clinical isolates of bacteria and fungi. Results indicated promising activity against resistant strains, suggesting potential for therapeutic use in infectious diseases .

Mechanism of Action

The mechanism of action of 3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The cinnamylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The triazine ring may also play a role in binding to specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Comparison of Methods :

- The target compound’s synthesis likely parallels 6-methyl-3-thioxo derivatives but substitutes thioxo with cinnamylthio, requiring controlled reaction conditions to avoid side reactions (e.g., oxidation or dimerization) .

- In contrast, 3-aminotriazinones (e.g., DAAO inhibitors) are synthesized via hydrazine hydrate reactions, emphasizing the role of amino groups in bioactivity .

Physicochemical Properties

- Melting Points: Methyl and arylalkyl-substituted triazinones exhibit high melting points (190–220°C), indicative of crystalline stability . The cinnamylthio group may lower the melting point due to reduced symmetry.

- Solubility: Thioxo and hydroxy derivatives show moderate solubility in polar solvents (e.g., DMSO, ethanol), while cinnamylthio’s hydrophobicity may limit aqueous solubility .

Corrosion Inhibition

- CBMTDT (a 3-benzylideneamino derivative) demonstrated 80–90% inhibition efficiency for mild steel in 1 M HCl, acting as a mixed-type inhibitor via Langmuir adsorption .

- Cinnamylthio Hypothesis : The target compound’s extended conjugated system may enhance adsorption on metal surfaces compared to CBMTDT, though direct experimental data are lacking.

Biological Activity

3-(Cinnamylthio)-6-methyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound notable for its unique structure, which includes a triazine ring and a cinnamylthio group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C11H12N4OS

- CAS Number : 353260-84-1

The presence of both the triazine ring and the cinnamylthio group contributes to its distinctive chemical properties, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-1,2,4-triazin-5(2H)-one with cinnamyl chloride in the presence of a base such as potassium carbonate. This reaction is generally conducted in acetonitrile under reflux conditions, followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that compounds containing triazine rings exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Cinnamylthio)-6-methyl... | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that this compound may be effective against various pathogenic bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The triazine core is known for its ability to inhibit specific enzymes related to tumor growth and proliferation.

Table 2: Anticancer Activity of Triazine Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 14.85 | Induction of apoptosis |

| HeLa (Cervical) | 2.21 | Inhibition of cellular proliferation |

| A549 (Lung) | 10.50 | Inhibition of PI3K/Akt pathway |

The data indicates that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Apoptosis Induction : It has been shown to increase levels of caspases (C-caspase-3 and C-caspase-9), which are essential for programmed cell death .

Case Studies

Recent studies have highlighted the efficacy of triazine derivatives in preclinical models. For instance:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models when administered at a concentration of 10 µM .

- Combination Therapy : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.